
2-Oxepanone, dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxepanone, dimethyl- typically involves the ring-opening polymerization of caprolactone. This process can be catalyzed by various initiators, including tin(II) octoate and aluminum isopropoxide. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of 2-oxepanone, dimethyl- involves the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the formation of by-products and to maximize the efficiency of the catalyst used.
Chemical Reactions Analysis
Types of Reactions: 2-Oxepanone, dimethyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or alcohols replace the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
2-Oxepanone, dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of biodegradable polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for use in the development of medical implants and tissue engineering scaffolds.
Industry: Utilized in the production of specialty chemicals and coatings.
Mechanism of Action
The mechanism by which 2-oxepanone, dimethyl- exerts its effects is primarily through its ability to undergo polymerization. The compound can form long polymer chains, which can be tailored to have specific properties by varying the reaction conditions and the type of initiator used. The molecular targets and pathways involved in its action are related to its interaction with other monomers and catalysts during the polymerization process.
Comparison with Similar Compounds
2-Oxepanone (ε-Caprolactone): A closely related compound with similar polymerization properties.
6-Hydroxyhexanoic Acid Lactone: Another lactone with comparable chemical behavior.
Hexanoic Acid, ε-Lactone: Shares similar structural features and reactivity.
Uniqueness: 2-Oxepanone, dimethyl- is unique due to its dimethyl substitution, which can influence its reactivity and the properties of the resulting polymers. This substitution can lead to differences in the mechanical strength, biodegradability, and thermal stability of the polymers compared to those derived from unsubstituted 2-oxepanone.
Properties
CAS No. |
1331-33-5 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3,3-dimethyloxepan-2-one |
InChI |
InChI=1S/C8H14O2/c1-8(2)5-3-4-6-10-7(8)9/h3-6H2,1-2H3 |
InChI Key |
LROFMHLJBOIJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCOC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




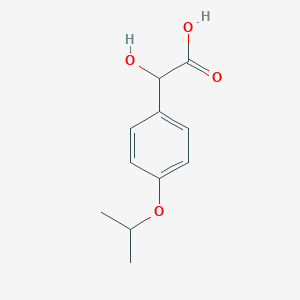

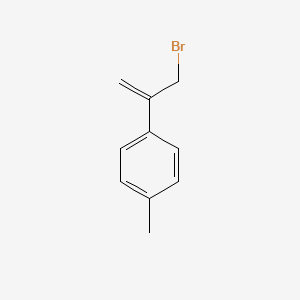
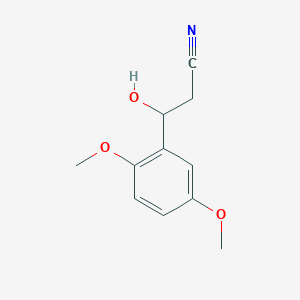
![tert-butyl 4-(1-{[(tert-butoxy)carbonyl]amino}-2-oxoethyl)-1H-imidazole-1-carboxylate](/img/structure/B13603415.png)
![[4-(Methanesulfonyl)phenyl]methanethiol](/img/structure/B13603420.png)
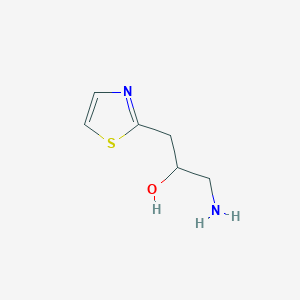

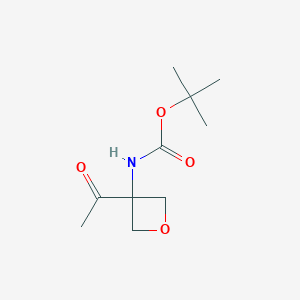


![2,2-Difluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603456.png)
